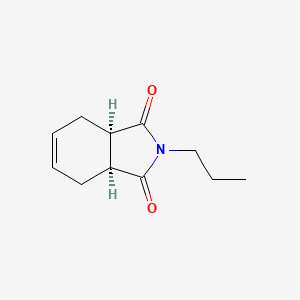
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) is an organic compound with a unique structure that includes a cyclohexene ring substituted with a dicarboximide group and a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) typically involves the reaction of cyclohexene with maleic anhydride to form the dicarboxylic acid derivative. This intermediate is then reacted with propylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the imide group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted imides.
Applications De Recherche Scientifique
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) involves its interaction with specific molecular targets. The imide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclohexene-1,2-dicarboximide, N-methyl-, cis-(8CI)
- 4-Cyclohexene-1,2-dicarboximide, N-ethyl-, cis-(8CI)
- 4-Cyclohexene-1,2-dicarboximide, N-butyl-, cis-(8CI)
Uniqueness
4-Cyclohexene-1,2-dicarboximide, N-propyl-, cis-(8CI) is unique due to its specific propyl substitution, which influences its chemical reactivity and biological activity. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted analogs, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(3aS,7aR)-2-propyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C11H15NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-4,8-9H,2,5-7H2,1H3/t8-,9+ |
Clé InChI |
BAPLXEYNVOWNPO-DTORHVGOSA-N |
SMILES isomérique |
CCCN1C(=O)[C@@H]2CC=CC[C@@H]2C1=O |
SMILES canonique |
CCCN1C(=O)C2CC=CCC2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


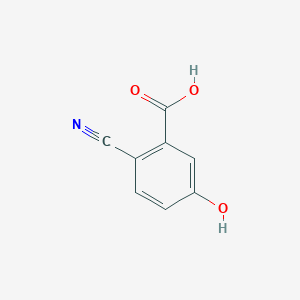
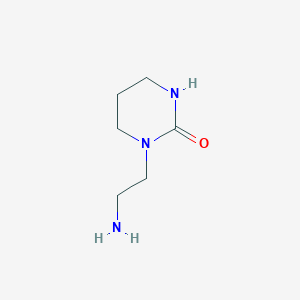
![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
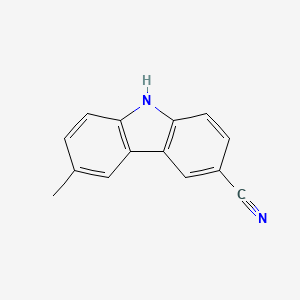
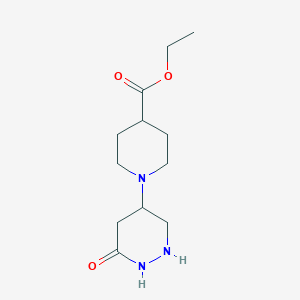
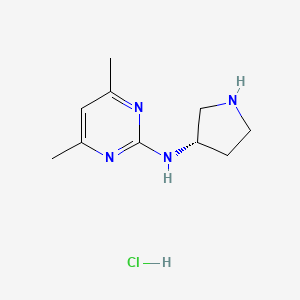
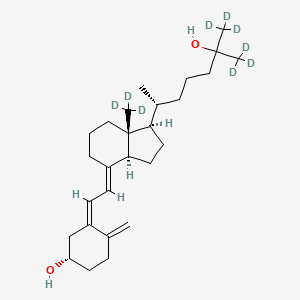
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328069.png)

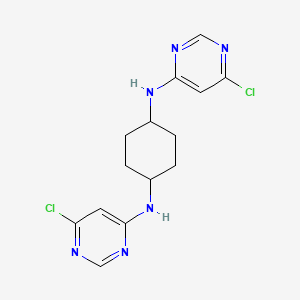
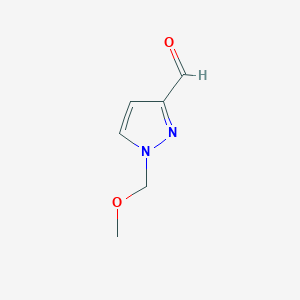
![Tributyl[4-(2-butyloctyl)-2-thienyl]stannane](/img/structure/B12328099.png)
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B12328116.png)

